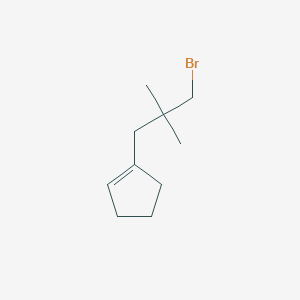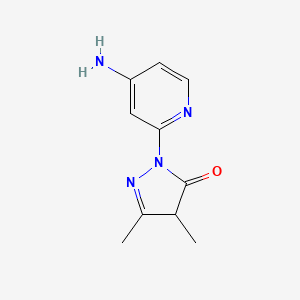
1-(4-Aminopyridin-2-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminopyridin-2-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features both pyridine and pyrazolone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminopyridin-2-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 4-aminopyridine with a suitable diketone or aldehyde under acidic or basic conditions. One common method involves the reaction of 4-aminopyridine with 3,4-dimethyl-2,5-dihydro-1H-pyrazol-5-one in the presence of a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Aminopyridin-2-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazolone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(4-Aminopyridin-2-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminopyridin-2-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparación Con Compuestos Similares
4-Aminopyridine: Shares the pyridine moiety but lacks the pyrazolone ring.
3,4-Dimethylpyrazole: Contains the pyrazole ring but lacks the aminopyridine moiety.
Pyrazolone Derivatives: Compounds with similar pyrazolone structures but different substituents.
Uniqueness: 1-(4-Aminopyridin-2-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its combination of pyridine and pyrazolone moieties, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H12N4O |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
2-(4-aminopyridin-2-yl)-4,5-dimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H12N4O/c1-6-7(2)13-14(10(6)15)9-5-8(11)3-4-12-9/h3-6H,1-2H3,(H2,11,12) |
Clave InChI |
JMYOFTLPMXQLAM-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=NN(C1=O)C2=NC=CC(=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


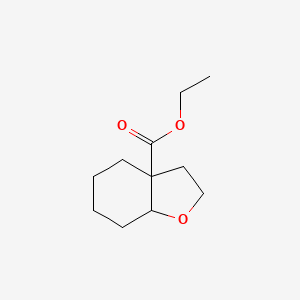
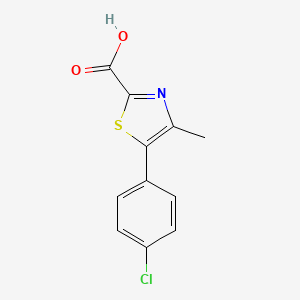
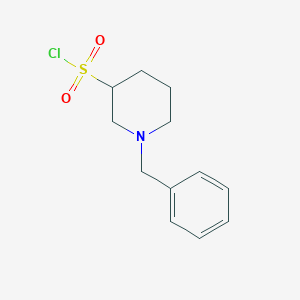


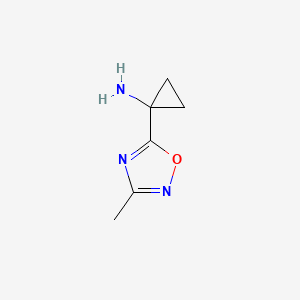
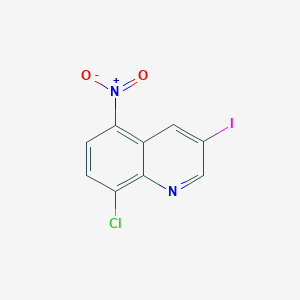
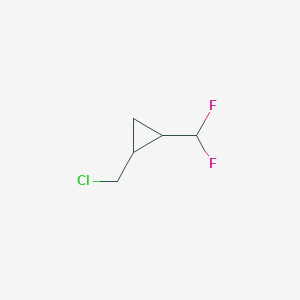

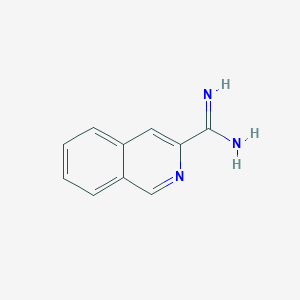

![6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]](/img/structure/B13198944.png)
![7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13198948.png)
